N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]alanine
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Overview
Description
2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of 9H-carbazole, which is then functionalized to introduce the propanoic acid moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring .
Scientific Research Applications
2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism by which 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid can be compared with other carbazole derivatives, such as:
3-(9H-carbazol-9-yl)propanoic acid: This compound has a similar structure but lacks the hydroxypropylamino group, which may affect its reactivity and applications.
9H-carbazole-9-propanoic acid: Another similar compound, differing in the position of the functional groups, which can influence its chemical properties and uses
The uniqueness of 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(3-carbazol-9-yl-2-hydroxypropyl)amino]propanoic acid |
InChI |
InChI=1S/C18H20N2O3/c1-12(18(22)23)19-10-13(21)11-20-16-8-4-2-6-14(16)15-7-3-5-9-17(15)20/h2-9,12-13,19,21H,10-11H2,1H3,(H,22,23) |
InChI Key |
BOOPJKPMMIBCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Origin of Product |
United States |
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